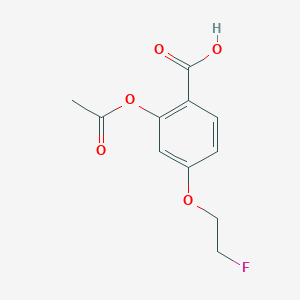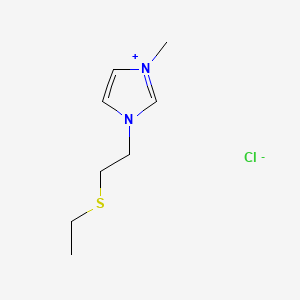
3-(2-(Ethylthio)ethyl)-1-methyl-1H-imidazol-3-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(Ethylthio)ethyl)-1-methyl-1H-imidazol-3-ium chloride is a quaternary ammonium salt with a unique structure that includes an imidazole ring substituted with an ethylthioethyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Ethylthio)ethyl)-1-methyl-1H-imidazol-3-ium chloride typically involves the alkylation of 1-methylimidazole with 2-chloroethyl ethyl sulfide. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, under reflux conditions. The reaction proceeds as follows:
- Dissolve 1-methylimidazole in the chosen solvent.
- Add 2-chloroethyl ethyl sulfide to the solution.
- Heat the reaction mixture under reflux for several hours.
- Cool the reaction mixture and precipitate the product by adding a non-solvent, such as diethyl ether.
- Filter and purify the product by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The product is typically purified using industrial-scale crystallization or chromatography techniques.
化学反应分析
Types of Reactions
3-(2-(Ethylthio)ethyl)-1-methyl-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride to yield the corresponding thioether.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide, using appropriate halide salts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride; typically carried out in an alcohol solvent like methanol at low temperatures.
Substitution: Sodium bromide or sodium iodide; typically carried out in an aqueous or organic solvent at room temperature.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding thioether.
Substitution: Bromide or iodide salts of the imidazolium compound.
科学研究应用
3-(2-(Ethylthio)ethyl)-1-methyl-1H-imidazol-3-ium chloride has several scientific research applications:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its potential antimicrobial properties, particularly against gram-positive and gram-negative bacteria.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of ionic liquids, which are used as solvents and catalysts in various industrial processes.
作用机制
The mechanism of action of 3-(2-(Ethylthio)ethyl)-1-methyl-1H-imidazol-3-ium chloride involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis and death. Additionally, it can interact with enzymes and other proteins, inhibiting their activity and affecting cellular processes.
相似化合物的比较
Similar Compounds
1-Ethyl-3-methylimidazolium chloride: Similar structure but lacks the ethylthioethyl group.
1-Butyl-3-methylimidazolium chloride: Similar structure but has a butyl group instead of an ethylthioethyl group.
1-Methyl-3-(2-hydroxyethyl)imidazolium chloride: Similar structure but has a hydroxyethyl group instead of an ethylthioethyl group.
Uniqueness
3-(2-(Ethylthio)ethyl)-1-methyl-1H-imidazol-3-ium chloride is unique due to the presence of the ethylthioethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological membranes and proteins, making it a valuable candidate for various applications in research and industry.
属性
分子式 |
C8H15ClN2S |
|---|---|
分子量 |
206.74 g/mol |
IUPAC 名称 |
1-(2-ethylsulfanylethyl)-3-methylimidazol-3-ium;chloride |
InChI |
InChI=1S/C8H15N2S.ClH/c1-3-11-7-6-10-5-4-9(2)8-10;/h4-5,8H,3,6-7H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
XVQDIUYLKKCDRP-UHFFFAOYSA-M |
规范 SMILES |
CCSCCN1C=C[N+](=C1)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


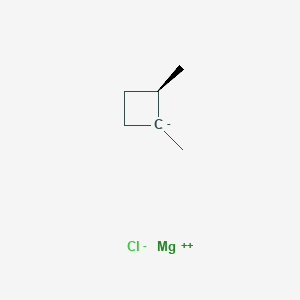
methanone](/img/structure/B12523468.png)
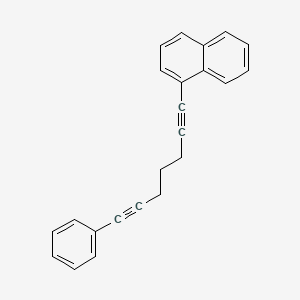
![10-(4-Methoxyphenyl)benzo[h]quinoline](/img/structure/B12523483.png)
![Benzonitrile, 4-[(3-hydroxypropyl)amino]-2-(trifluoromethyl)-](/img/structure/B12523487.png)

![4,4-Difluorooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12523496.png)
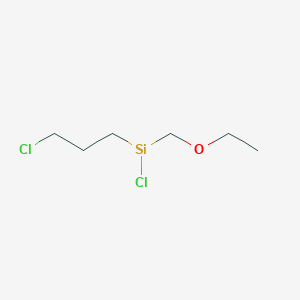
![1-[(Anthracen-9-yl)methyl]-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12523509.png)
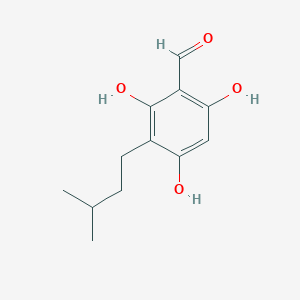
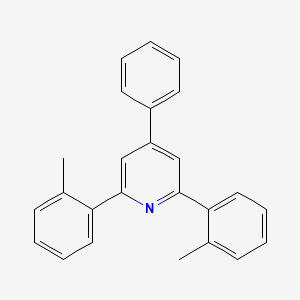
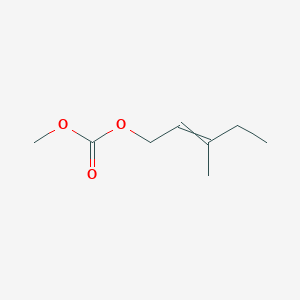
![1-[(Thiophen-3-yl)methyl]-1H-benzimidazole](/img/structure/B12523543.png)
